(S)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride
Description
(S)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride is a chiral small molecule featuring a pyrrolidine ring substituted with an amino group at the 3-position and a 2-methylpropan-1-one moiety. This compound is likely utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of kinase inhibitors or neuromodulators due to its amine and ketone functional groups. Its hydrochloride salt form enhances solubility in aqueous environments, making it suitable for in vitro or in vivo studies. Structural characterization of such compounds often employs crystallographic techniques like single-crystal X-ray diffraction, where programs like SHELX (e.g., SHELXL for refinement) are historically significant tools .
Properties
IUPAC Name |
1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(2)8(11)10-4-3-7(9)5-10;/h6-7H,3-5,9H2,1-2H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRFAIPIIRTLOX-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N1CC[C@@H](C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline and 2-methylpropan-1-one.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of (S)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride may involve:
Large-scale reactors: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize efficiency.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives by reacting with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to changes in cellular function.
Comparison with Similar Compounds
Functional Group Implications
- Amino Group Position: The 3-aminopyrrolidine in the target compound provides a secondary amine, which may influence hydrogen-bonding capacity and steric effects compared to the primary amine in the comparator.
- Hydroxyl vs. Methyl Branch: The hydroxyl group in (2S)-2-amino-3-hydroxypropan-1-one increases polarity and solubility but reduces lipid membrane permeability relative to the methyl branch in the target compound.
- For instance, the (S)-configuration in the target compound could favor binding to specific enantioselective targets.
Physicochemical and Pharmacological Properties
While direct experimental data (e.g., logP, pKa) are unavailable in the provided evidence, inferences can be made:
- Solubility : The hydroxyl group in the comparator likely improves aqueous solubility, whereas the methyl group in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration if used in CNS-targeted therapies.
- Stability : The tertiary amine in the target compound may confer greater metabolic stability compared to the primary amine in the comparator, which could be prone to oxidative deamination.
Biological Activity
(S)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride, commonly referred to as A-PVP, is a synthetic compound belonging to the cathinone class. It is characterized by a pyrrolidine ring, an amino group, and a ketone functional group, which contribute to its unique biological properties. This article explores its biological activity, potential applications, and relevant research findings.
- Molecular Formula : C8H17ClN2O
- Molecular Weight : 192.69 g/mol
- IUPAC Name : 1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one; hydrochloride
The compound's structure features a nitrogen-containing heterocycle (pyrrolidine) that is essential for its biological interactions.
The biological activity of (S)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is known to act as a stimulant and has been investigated for its effects on dopamine and norepinephrine reuptake inhibition, which may lead to increased levels of these neurotransmitters in the synaptic cleft.
Key Molecular Targets:
- Dopamine Receptors : Potentially enhances dopaminergic signaling.
- Norepinephrine Transporters : Inhibition may lead to increased norepinephrine levels.
Biological Activity and Effects
Research indicates that (S)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride exhibits various biological activities:
Stimulant Effects
A-PVP is recognized for its stimulant properties, which can lead to increased alertness, energy, and euphoria. However, these effects also come with risks of addiction and adverse psychological effects.
Neuropharmacological Studies
Studies have shown that similar compounds influence neurotransmitter systems significantly. For example:
- In Vitro Studies : A-PVP has been shown to increase dopamine release in neuronal cultures.
- Animal Models : Research using rodent models indicates potential for abuse similar to other stimulant drugs.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of (S)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride compared to related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| A-PVP | Pyrrolidine ring with amino and ketone groups | Stimulant, dopamine reuptake inhibitor |
| MDPV | Similar structure but with different substitutions | Stronger stimulant effects |
| 4-Methylpyrrolidine | Methyl substitution on pyrrolidine | Lesser stimulant properties |
Case Study 1: Neuropharmacological Impact
In a study examining the effects of A-PVP on behavior in rodents, it was found that administration led to increased locomotor activity, indicative of stimulant effects. This study highlights the compound's potential for abuse and its impact on the central nervous system.
Case Study 2: Addiction Potential
Another investigation assessed the reinforcing properties of A-PVP in self-administration paradigms in rats. Results indicated that A-PVP could maintain self-administration behavior, suggesting significant addiction potential comparable to other stimulants like cocaine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
